molecular formula C11H10BrN B130036 1-[3-(Bromomethyl)phenyl]-1H-pyrrole CAS No. 112596-36-8

1-[3-(Bromomethyl)phenyl]-1H-pyrrole

Cat. No. B130036
M. Wt: 236.11 g/mol
InChI Key: YMWNCAQFJODGRZ-UHFFFAOYSA-N
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Description

The compound "1-[3-(Bromomethyl)phenyl]-1H-pyrrole" is a brominated pyrrole derivative. Pyrrole derivatives are known for their broad spectrum of biological activities, including anticancer, antidiabetic, aldose reductase inhibition, anti-inflammatory, and analgesic activities . The presence of a bromomethyl group on the phenyl ring can potentially influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrrole derivatives can vary depending on the desired substitution pattern on the pyrrole ring. For instance, a related compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, was synthesized and its crystal structure was reported, indicating the feasibility of introducing bromine atoms onto the phenyl ring of pyrrole derivatives . Another study reported the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which showed significant selectivity for dopamine D3 receptors . These studies suggest that brominated pyrrole derivatives can be synthesized and may exhibit interesting biological properties.

Molecular Structure Analysis

The molecular structure of brominated pyrrole derivatives can be complex. For example, the crystal structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester revealed that the phenyl ring rotates out of the plane of the pyrrole ring by approximately 50.6 degrees, and the crystal packing is characterized by bifurcated N-H...O hydrogen bonds . This indicates that the introduction of a bromine atom can influence the overall conformation and intermolecular interactions of the molecule.

Chemical Reactions Analysis

Brominated pyrrole derivatives can participate in various chemical reactions. For instance, bromination of 2-phenyl-1-pyrroline 1-oxides did not yield the expected 3-bromo compounds, but instead, 2H-pyrrole 1-oxide derivatives were formed . This suggests that brominated pyrrole compounds may undergo unexpected reactions, leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrrole derivatives can be influenced by their solubility in different solvents. A related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, was studied for its solubility in various solvents, and it was found that its solubility increased with temperature and varied across different solvents . This information is crucial for understanding the behavior of these compounds in different environments and can aid in the design of experiments involving their use.

properties

IUPAC Name

1-[3-(bromomethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNCAQFJODGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380160
Record name 1-[3-(Bromomethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Bromomethyl)phenyl]-1H-pyrrole

CAS RN

112596-36-8
Record name 1-[3-(Bromomethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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